molecular formula C7H3Cl2F3O B1410310 1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene CAS No. 1803714-46-6

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene

Cat. No.: B1410310
CAS No.: 1803714-46-6
M. Wt: 231 g/mol
InChI Key: SOUGKBBFWONSBO-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene: is an organic compound with the molecular formula C7H3Cl2F3O It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and difluoromethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene typically involves the halogenation of a suitable benzene derivative followed by the introduction of the difluoromethoxy group. One common method includes:

    Halogenation: Starting with a benzene derivative, chlorine and fluorine atoms are introduced through halogenation reactions. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced using difluoromethyl ether (CHF2O) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Halogenation: Using large-scale reactors to introduce chlorine and fluorine atoms.

    Catalytic Introduction of Difluoromethoxy Group:

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the substituents introduced, various substituted benzene derivatives can be formed.

    Oxidation Products: Quinones and other oxidized aromatic compounds.

    Reduction Products: Hydro derivatives with reduced functional groups.

Scientific Research Applications

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Bind to Enzymes: Inhibit or activate enzymatic activity by binding to the active site or allosteric sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene can be compared with similar compounds such as:

    1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene: Similar structure but with a trifluoromethylthio group instead of a fluorine atom.

    1,2-Dichloro-4-difluoromethoxy-5-(fluoromethoxy)benzene: Similar structure but with an additional fluoromethoxy group.

    1,2-Dichloro-4-difluoromethoxybenzene: Lacks the additional fluorine atom present in this compound.

These comparisons highlight the unique structural features and potential differences in chemical reactivity and applications of this compound.

Properties

IUPAC Name

1,2-dichloro-4-(difluoromethoxy)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUGKBBFWONSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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